Hexahydro-2H-azepin-2-one, sodium salt
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Overview
Description
Hexahydro-2H-azepin-2-one, sodium salt, also known as sodium caprolactam, is a white or off-white crystalline compound with the molecular formula C6H12NNaO and a molecular weight of 137.16 g/mol . It is highly soluble in water and stable under normal conditions . This compound is widely used in organic synthesis and serves as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-2H-azepin-2-one, sodium salt is typically synthesized through the reduction of amino ketones . One common method involves the reaction of caprolactam with sodium hydroxide, resulting in the formation of sodium caprolactam . The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where caprolactam is treated with sodium hydroxide . The process is optimized to maximize efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-azepin-2-one, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form other derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce various amines .
Scientific Research Applications
Hexahydro-2H-azepin-2-one, sodium salt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Hexahydro-2H-azepin-2-one, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons . It can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-ε-caprolactam: This compound has a similar structure but includes a methyl group.
Hexahydro-1-methyl-2H-azepin-2-one: Another similar compound with a methyl group attached to the nitrogen atom.
Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one: This compound has a hydroxymethyl group attached to the nitrogen atom.
Uniqueness
Hexahydro-2H-azepin-2-one, sodium salt is unique due to its high solubility in water and stability under normal conditions . Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
2123-24-2 |
---|---|
Molecular Formula |
C6H11NNaO |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
sodium;azanidacycloheptan-2-one |
InChI |
InChI=1S/C6H11NO.Na/c8-6-4-2-1-3-5-7-6;/h1-5H2,(H,7,8); |
InChI Key |
DUQXROGNHFUZBI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)[N-]CC1.[Na+] |
Canonical SMILES |
C1CCC(=O)NCC1.[Na] |
Key on ui other cas no. |
2123-24-2 |
physical_description |
PelletsLargeCrystals |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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